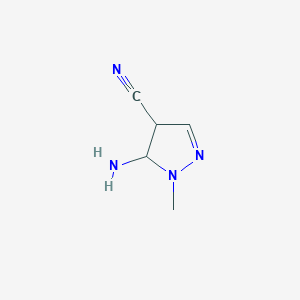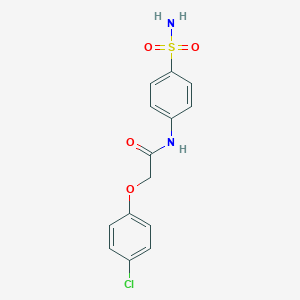![molecular formula C12H16O2S B185688 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene CAS No. 15543-64-3](/img/structure/B185688.png)
1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene, also known as sulforaphane, is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. It is a potent antioxidant and has been studied extensively for its potential health benefits.
作用機序
Sulforaphane works by activating the Nrf2 pathway, a cellular defense mechanism that protects against oxidative stress and inflammation. It also inhibits the activity of enzymes that are involved in cancer cell growth and promotes the activity of enzymes that detoxify carcinogens.
Biochemical and Physiological Effects:
Sulforaphane has been shown to have a variety of biochemical and physiological effects. It can reduce inflammation, improve cardiovascular health, and enhance cognitive function. It may also have anti-aging properties and be useful in the treatment of metabolic disorders such as diabetes.
実験室実験の利点と制限
Sulforaphane is a useful compound for laboratory experiments because it is readily available from natural sources and can be synthesized easily. However, its potency can vary depending on the source and preparation method. It may also be difficult to administer in vivo due to its low bioavailability.
将来の方向性
1. Investigating the potential use of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying the effects of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene on gut microbiome and its potential use in the treatment of gastrointestinal disorders.
3. Investigating the potential use of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene in the treatment of metabolic disorders such as diabetes.
4. Studying the effects of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene on skin health and its potential use in the treatment of skin disorders.
5. Investigating the potential use of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene in the treatment of autoimmune diseases such as rheumatoid arthritis.
In conclusion, 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene or 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene is a naturally occurring compound found in cruciferous vegetables. It has been extensively studied for its potential health benefits, including its anti-cancer properties, neuroprotective effects, and anti-inflammatory properties. While it has many potential applications, further research is needed to fully understand its mechanisms of action and potential uses in the treatment of various diseases.
科学的研究の応用
Sulforaphane has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. It may also have neuroprotective effects and be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
15543-64-3 |
|---|---|
製品名 |
1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene |
分子式 |
C12H16O2S |
分子量 |
224.32 g/mol |
IUPAC名 |
1-methyl-4-(3-methylbut-2-enylsulfonyl)benzene |
InChI |
InChI=1S/C12H16O2S/c1-10(2)8-9-15(13,14)12-6-4-11(3)5-7-12/h4-8H,9H2,1-3H3 |
InChIキー |
JSVDFYYBKNPBRK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


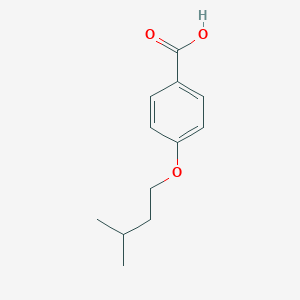
![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)
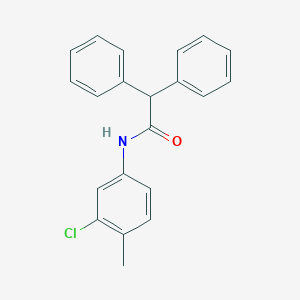
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)
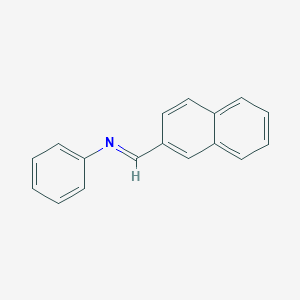
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)

